molecular formula C8H10N2O2 B184224 2,3-Dimethyl-4-nitroaniline CAS No. 80879-86-3

2,3-Dimethyl-4-nitroaniline

Cat. No.: B184224
CAS No.: 80879-86-3
M. Wt: 166.18 g/mol
InChI Key: XXIWYZBTCKMAMY-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is characterized by the presence of two methyl groups and a nitro group substituted at the 2 and 3 positions of the benzene ring, relative to an aniline moiety. This compound appears as a colorless to yellow crystalline solid and is primarily used in organic synthesis, serving as an intermediate in the production of various other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethyl-4-nitroaniline is typically synthesized through a multi-step process involving the alkylation of aniline at the 2 and 3 positions, followed by nitration. The nitration step is usually carried out using a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale nitration of pre-alkylated aniline derivatives. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and stringent temperature control to manage the exothermic nature of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4-nitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimethyl-4-nitroaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: The compound is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.

    Industry: It is used in the production of pesticides, antioxidants, and corrosion inhibitors

Comparison with Similar Compounds

  • 2-Nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline

Comparison: 2,3-Dimethyl-4-nitroaniline is unique due to the presence of two methyl groups in addition to the nitro group, which influences its physical and chemical properties. Compared to its isomers (2-nitroaniline, 3-nitroaniline, and 4-nitroaniline), it has distinct reactivity patterns and applications. For instance, the methyl groups can affect the compound’s solubility, melting point, and its behavior in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

2,3-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIWYZBTCKMAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427766
Record name 2,3-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80879-86-3
Record name 2,3-dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dimethyl-4-nitroaniline was synthesized as described in Method A4a. The aniline was converted into 2,3-dimethyl-4-nitrophenyl isothiocyanate as described in method A2d. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7e to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 2,3-dimethyl-4-nitrophenyl isothiocyanate according to Method C1c to give 2-(2,3-dimethyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane. The thiazolidine was reacted with isobutyl bromide according to Method D2a to afford 1-isobutyl-2-(2-isopropyl-4-nitrophenylimino)-3-thia-1-azaspiro[4.4]nonane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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